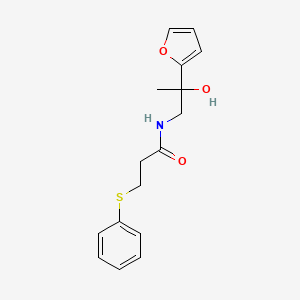![molecular formula C21H16Cl2N2O B2381320 1-bencil-2-[(2,4-diclorofenoxi)metil]-1H-bencimidazol CAS No. 476324-63-7](/img/structure/B2381320.png)
1-bencil-2-[(2,4-diclorofenoxi)metil]-1H-bencimidazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound features a benzimidazole core substituted with a benzyl group and a 2,4-dichlorophenoxy methyl group, which imparts unique chemical and biological properties.
Aplicaciones Científicas De Investigación
1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
Target of Action
The primary target of “1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole” is the yeast of the Candida genus . The compound has demonstrated antifungal activity against these organisms in vitro .
Biochemical Pathways
Given the compound’s antifungal activity, it likely interferes with essential biochemical pathways in candida species, leading to their death or inhibited growth .
Result of Action
The result of the compound’s action is the inhibition of growth or death of Candida species, as evidenced by its in vitro antifungal activity . This suggests that the compound could potentially be used in the treatment of infections caused by these organisms.
Métodos De Preparación
The synthesis of 1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-phenylenediamine and benzyl chloride.
Cyclization: The 1,2-phenylenediamine undergoes cyclization with benzyl chloride in the presence of a suitable catalyst to form the benzimidazole core.
Substitution: The benzimidazole core is then reacted with 2,4-dichlorophenoxy methyl chloride under basic conditions to introduce the 2,4-dichlorophenoxy methyl group.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2,4-dichlorophenoxy methyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole can be compared with other similar compounds, such as:
2-[(2,4-Dichlorophenoxy)methyl]-1H-benzimidazole: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
1-Benzyl-2-[(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole: Features an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
1-Benzyl-2-[(2,4-dichlorophenoxy)propyl]-1H-benzimidazole: Contains a propyl group, leading to differences in solubility and reactivity.
The uniqueness of 1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O/c22-16-10-11-20(17(23)12-16)26-14-21-24-18-8-4-5-9-19(18)25(21)13-15-6-2-1-3-7-15/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUGVWSMYXQVIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
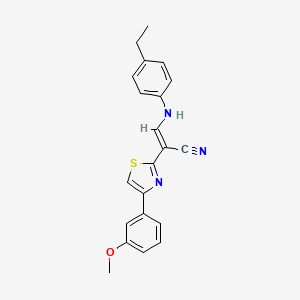
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2381240.png)
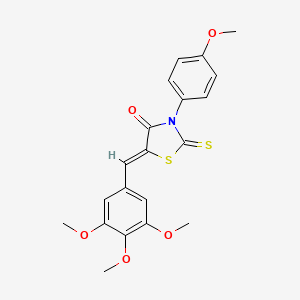
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2381242.png)
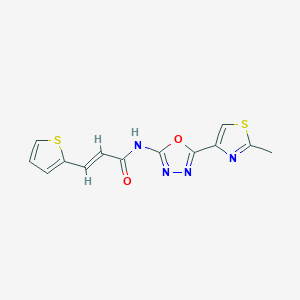
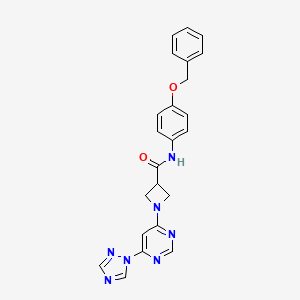
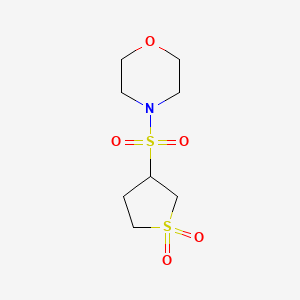
![2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2381246.png)
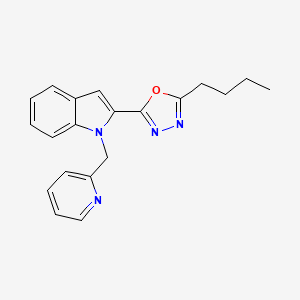
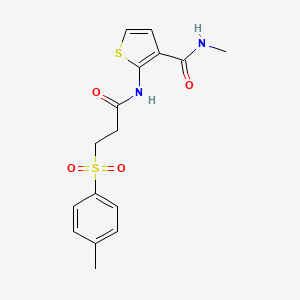
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2381254.png)
![5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride](/img/structure/B2381255.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2381256.png)
